The synthesis of Sarafotoxin S 6c can be achieved through solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise assembly of amino acids on a resin, followed by deprotection and cleavage to yield the final peptide. An improved synthesis procedure has been developed that utilizes silver salt treatment to remove protecting groups without significant side reactions, followed by cyclization using an oxidizing method involving iron salts .
The synthesis process generally involves:
Sarafotoxin S 6c has a complex molecular structure characterized by:
The structure includes multiple cysteine residues that form disulfide bonds, which are crucial for maintaining its three-dimensional conformation similar to that of endothelins.
The structural representation can be visualized using various chemical modeling tools, and specific configurations of the peptide can be analyzed through techniques like X-ray crystallography or NMR spectroscopy, although detailed structural data specific to Sarafotoxin S 6c is less commonly reported compared to other peptides in its class .
Sarafotoxin S 6c primarily engages in receptor-mediated reactions. Upon binding to the ETB receptor, it activates intracellular signaling pathways that lead to various physiological responses such as vasoconstriction and modulation of blood pressure.
The interaction with endothelin receptors involves:
Sarafotoxin S 6c operates primarily through:
Sarafotoxin S 6c is typically encountered as a white powder or lyophilized solid when synthesized. It is soluble in aqueous buffers suitable for biological assays.
Key chemical properties include:
Sarafotoxin S 6c has several scientific applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3